2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-2-16-8(9(11,12)13)3-4-14(6-8)7(15)5-10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBOWPTXQAJPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- Racemic or enantiomerically enriched 3-(trifluoromethyl)pyrrolidine derivatives.
- Ethoxy substituent introduction typically involves alkylation or nucleophilic substitution reactions.
- Suitable solvents include tetrahydrofuran (THF), 2-methyl-THF, tert-butyl methyl ether, or diethylene glycol dimethyl ether.
- Bases used for deprotonation and substitution steps include inorganic carbonates (potassium carbonate, sodium carbonate), inorganic hydrides (lithium hydride, sodium hydride), and alkali metal hexamethyldisilazides (lithium or sodium HMDS).
Reaction Conditions
- The alkylation or substitution to install the ethoxy group is carried out under inert atmosphere, often at ambient to reflux temperatures depending on the base and solvent system.
- Reaction times range from several hours to overnight to ensure complete conversion.
- The use of phase transfer catalysts such as benzyltrimethylammonium hydroxide can enhance the reaction efficiency.
Chloroacetylation Step to Form the Target Compound
Reagents and Catalysts
- Chloroacetyl chloride or related chloroacetylating agents serve as the electrophilic acyl source.
- The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF).
- Triethylamine or other tertiary amines act as bases to neutralize the generated hydrochloric acid and drive the acylation forward.
Reaction Procedure
- The substituted pyrrolidine intermediate is dissolved in DMF.
- Triethylamine is added to the solution to maintain basic conditions.
- Chloroacetyl chloride is then added dropwise at low temperature (0–5°C) to control the reaction rate and minimize side reactions.
- The reaction mixture is stirred for several hours at room temperature to ensure complete acylation.
- Work-up involves quenching with water, extraction with organic solvents (e.g., ethyl acetate), washing, drying, and purification by chromatography.
Representative Reaction Conditions and Yields
Additional Notes on Reaction Optimization
- The choice of base is crucial: stronger bases like sodium hydride or lithium hexamethyldisilazide can facilitate more complete substitution but require careful handling due to reactivity.
- Solvent polarity affects the reaction rate and selectivity; ethers like THF are preferred for substitution, while DMF is favored for acylation.
- Protecting groups (e.g., Boc) may be employed during intermediate steps to prevent side reactions on the pyrrolidine nitrogen, with deprotection carried out under acidic conditions (e.g., 4N HCl in 1,4-dioxane).
- Enantiomeric purity can be controlled by using enantiomerically enriched starting materials, as described in advanced synthetic routes.
Summary of Key Research Findings
- The synthetic strategy for this compound is well-documented in patent literature, emphasizing the use of strong bases and polar aprotic solvents to achieve efficient substitution and acylation.
- Reaction conditions are optimized to balance reactivity and selectivity, with temperature control and reagent addition rates being critical parameters.
- The compound’s synthesis benefits from multistep procedures starting from racemic or enantiomerically enriched trifluoromethylpyrrolidine intermediates.
- Purification typically involves standard organic extraction and chromatographic techniques to isolate the product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name: 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Molecular Formula: C10H14ClF3N2O
Molecular Weight: 270.68 g/mol
CAS Number: 2098106-29-5
The compound features a chloro group, an ethoxy group, and a trifluoromethyl group attached to a pyrrolidine ring. Its unique structure allows for diverse chemical reactivity and potential applications.
Chemistry
In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitution and addition reactions—makes it valuable for developing new compounds with desired properties.
Key Reactions:
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of new derivatives.
- Addition Reactions: The carbonyl group can participate in addition reactions, allowing for the introduction of various functional groups.
Biology
Research has indicated that this compound may interact with biological systems, making it of interest in pharmacological studies. It is being investigated for its potential effects on enzyme inhibition and receptor binding.
Potential Biological Activities:
- Enzyme Inhibition: Studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may bind to receptors, potentially influencing physiological responses.
Medicine
The medicinal applications of this compound are under exploration, particularly for its potential therapeutic effects.
Research Areas:
- Anti-inflammatory Properties: Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Effects: Research is ongoing to evaluate its potential as an analgesic agent.
Data Tables
| Activity Type | Potential Effect | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of metabolic enzymes | [Source Needed] |
| Receptor Modulation | Binding to specific receptors | [Source Needed] |
| Anti-inflammatory | Reduction of inflammation | [Source Needed] |
| Analgesic Effects | Pain relief | [Source Needed] |
Case Study 1: Enzyme Inhibition
In a study evaluating the enzyme inhibition properties of various pyrrolidine derivatives, researchers found that compounds similar to this compound demonstrated significant inhibition of target enzymes involved in metabolic pathways. This suggests potential applications in drug development aimed at metabolic disorders.
Case Study 2: Anti-inflammatory Activity
A recent investigation focused on the anti-inflammatory properties of new synthetic compounds derived from this chlorinated pyrrolidine. Results indicated a marked reduction in inflammatory markers in vitro, supporting further exploration into its therapeutic potential for treating conditions such as arthritis.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects and Reactivity
a. Pyrrolidine vs. Piperazine Derivatives
- 2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one hydrochloride (C₁₇H₁₄ClN₃O, MW 311.77) replaces the substituted pyrrolidine with a piperazine ring. The piperazine group enhances solubility in polar solvents but reduces lipophilicity compared to the trifluoromethyl-ethoxy-pyrrolidine in the target compound .
b. Heterocyclic Variations
- Pyridine Derivatives: 2-Chloro-1-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-one (C₈H₅ClF₃NO, MW 223.58) substitutes pyrrolidine with a pyridine ring. The electron-deficient pyridine enhances electrophilicity at the carbonyl carbon, making it more reactive in cross-coupling reactions compared to the target compound’s pyrrolidine system .
- Thiophene Analog : 2-Chloro-1-(3-chlorothiophen-2-yl)ethan-1-one (C₆H₄Cl₂OS, MW 195.07) features a thiophene ring. The sulfur atom increases aromaticity and alters electronic properties, reducing reactivity toward nucleophiles compared to nitrogen-containing heterocycles .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Lipophilicity : The trifluoromethyl and ethoxy groups in the target compound increase LogP compared to unsubstituted pyrrolidine derivatives, enhancing membrane permeability .
- Solubility : Morpholine-containing analogs (e.g., compound from ) exhibit higher aqueous solubility due to the oxygen-rich ring, whereas the target compound’s ethoxy group provides moderate polarity .
Key Research Findings
- Reactivity Hierarchy: Pyridine-based chloro-ethanones exhibit the highest electrophilicity, followed by the target compound, then thiophene analogs .
- Biological Activity : Morpholine and piperazine derivatives (e.g., ) show enhanced solubility but reduced bioavailability compared to the target compound’s balanced lipophilicity.
Biological Activity
2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with ethoxy and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is . Its IUPAC name reflects its complex structure, which includes various functional groups that contribute to its biological activity. The compound's molecular weight is approximately 215.6 g/mol, and it features a chloro group, a trifluoromethyl group, and an ethoxy substituent on the pyrrolidine ring.
Biological Activity
The biological activity of this compound is largely attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial and antiviral properties. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to penetrate biological membranes and interact with cellular targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives featuring the pyrrolidine structure. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 50 to 200 µg/mL, indicating significant antimicrobial activity comparable to established antibiotics like ampicillin .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. Results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological techniques to determine MIC values, which were found to be effective at concentrations lower than those required for many traditional antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|---|
| 2-Chloro-1-(3-Ethoxy...) | Staphylococcus aureus | 100 | Ampicillin |
| 2-Chloro-1-(3-Ethoxy...) | Escherichia coli | 150 | Ampicillin |
Potential in Cancer Therapy
Another area of investigation is the potential anticancer properties of compounds related to this compound. Research has shown that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .
Q & A
Basic: How can researchers optimize the synthesis of 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one to improve yield and purity?
Methodological Answer:
- Stepwise Chlorination: Introduce chlorine via nucleophilic substitution (e.g., using thionyl chloride or HCl) under controlled temperatures (0–50°C) to avoid side reactions like over-chlorination .
- Solvent Selection: Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates. Evidence from analogous compounds shows ethanol/water mixtures aid in crystallization for purity ≥95% .
- Purity Monitoring: Employ inline FTIR or HPLC to track reaction progress and identify byproducts (e.g., unreacted pyrrolidine precursors) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use /-NMR to confirm the trifluoromethyl group and ethoxy-pyrrolidine scaffold. -NMR can resolve carbonyl (C=O) and chlorinated carbon signals .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated 283.70 g/mol for CHClFNO analogs) and detects halogen isotope patterns .
- XRD for Crystallinity: Single-crystal X-ray diffraction resolves stereochemistry, particularly for the pyrrolidine ring’s 3-ethoxy substituent .
Advanced: How can enantiomeric impurities in the pyrrolidine moiety be resolved?
Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients. For analogs, enantiomeric excess (ee) >99% was achieved via this method .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-phosphoric acid) during pyrrolidine ring formation to control the 3-ethoxy stereocenter .
- Dynamic Kinetic Resolution: Optimize reaction conditions (pH, temperature) to favor one enantiomer, as seen in hydrochloride salt formation steps .
Advanced: How should researchers address contradictory purity reports (e.g., 95% vs. ≥98%) from different sources?
Methodological Answer:
- Multi-Technique Validation: Cross-validate using HPLC (C18 column, acetonitrile/water mobile phase), NMR (quantitative integration), and elemental analysis .
- Impurity Profiling: LC-MS/MS identifies common impurities (e.g., dechlorinated byproducts or ethoxy-hydrolyzed derivatives) .
- Reference Standards: Use certified reference materials (CRMs) for calibration, as commercial sources may lack traceability .
Basic: What safety protocols are essential when handling this chlorinated intermediate?
Methodological Answer:
- Ventilation: Use fume hoods to prevent inhalation of volatile chlorinated byproducts (e.g., HCl gas) .
- Personal Protective Equipment (PPE): Wear nitrile gloves and goggles; avoid skin contact due to potential irritancy (analogous to 2-chloroacetophenone derivatives) .
- Waste Disposal: Quench reactive chlorine residues with sodium bicarbonate before disposal .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for chlorine displacement. Focus on the electrophilicity of the carbonyl-adjacent carbon .
- Solvent Effects: Apply COSMO-RS to simulate solvent interactions (e.g., THF vs. DMF) and their impact on activation energy .
- QSAR for Byproduct Prediction: Train models on datasets of similar ethanones to predict side products (e.g., dimerization via ketone condensation) .
Basic: What strategies mitigate hydrolysis of the trifluoromethyl group during storage?
Methodological Answer:
- Anhydrous Storage: Store under argon or nitrogen in sealed containers with molecular sieves to prevent moisture ingress .
- Stabilizer Additives: Include radical scavengers (e.g., BHT) to inhibit degradation, as trifluoromethyl groups are prone to radical-mediated hydrolysis .
- Low-Temperature Storage: Maintain at –20°C to slow kinetic degradation, validated via accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: How can researchers design SAR studies for pyrrolidine-ethanone derivatives targeting enzyme inhibition?
Methodological Answer:
- Scaffold Modification: Systematically vary substituents (e.g., ethoxy vs. methoxy, chloro vs. fluoro) and assess IC against target enzymes (e.g., kinases) .
- Docking Studies: Use AutoDock Vina to predict binding modes, focusing on interactions between the pyrrolidine nitrogen and enzyme active sites .
- Metabolite Profiling: Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., oxidation of the ethoxy group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
